Product packaging for Cyanomethyl 3-(furan-2-yl)prop-2-enoate(Cat. No.:CAS No. 90073-20-4)

Cyanomethyl 3-(furan-2-yl)prop-2-enoate

Cat. No.: B14372976
CAS No.: 90073-20-4
M. Wt: 177.16 g/mol
InChI Key: OGBLZZVGWBNTEZ-UHFFFAOYSA-N
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Description

Cyanomethyl 3-(furan-2-yl)prop-2-enoate is a furan-acrylate derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Compounds based on the 3-(furan-2-yl)prop-2-enoate (furanacrylic acid) scaffold have demonstrated significant potential in biological studies, particularly as novel antimicrobial agents . Research indicates that structurally similar derivatives exhibit good antimicrobial activity against yeast-like fungi such as Candida albicans and can also suppress the growth of bacteria including Escherichia coli and Staphylococcus aureus . The furan ring is a common motif in many biologically active molecules and pharmaceuticals, making this compound a valuable building block for developing new therapeutic candidates . Researchers utilize this ester in hydroarylation reactions under acidic conditions to synthesize more complex 3-aryl-3-(furan-2-yl)propanoic acid derivatives, expanding libraries of compounds for biological screening . This product is intended for research purposes as a chemical standard or synthetic intermediate in a controlled laboratory environment. This compound is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B14372976 Cyanomethyl 3-(furan-2-yl)prop-2-enoate CAS No. 90073-20-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90073-20-4

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

cyanomethyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C9H7NO3/c10-5-7-13-9(11)4-3-8-2-1-6-12-8/h1-4,6H,7H2

InChI Key

OGBLZZVGWBNTEZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=CC(=O)OCC#N

Origin of Product

United States

Synthetic Methodologies for Cyanomethyl 3 Furan 2 Yl Prop 2 Enoate

Formation of the Cyanomethyl Ester Moiety

The introduction of the cyanomethyl ester group (-COOCH₂CN) is a critical step that can be achieved through several established chemical transformations. These methods primarily involve the reaction of a carboxylic acid with a cyanomethyl-containing reagent.

Direct Esterification and Transesterification Strategies

Direct esterification involves the reaction of the parent carboxylic acid, 3-(furan-2-yl)prop-2-enoic acid, with a cyanomethyl source. However, a more common and often milder approach is transesterification. This process exchanges the alkoxy group of an existing ester with an alcohol. researchgate.net

In a typical transesterification strategy for this synthesis, a simple alkyl ester of 3-(furan-2-yl)prop-2-enoic acid (e.g., the methyl or ethyl ester) is reacted with glycolnitrile (HOCH₂CN). The reaction is typically catalyzed by an acid or a base. Basic catalysts work by deprotonating the alcohol, increasing its nucleophilicity, while acid catalysts protonate the carbonyl group of the ester, making it more electrophilic. sphinxsai.com The equilibrium of the reaction can be driven forward by removing the alcohol byproduct (e.g., methanol (B129727) or ethanol) via distillation.

Method Reactants Catalyst/Conditions Key Feature
Direct Esterification 3-(furan-2-yl)prop-2-enoic acid + GlycolonitrileAcid catalyst (e.g., H₂SO₄), Dehydrating agentOne-step process but can require harsh conditions.
Transesterification Methyl 3-(furan-2-yl)prop-2-enoate + GlycolonitrileBase (e.g., NaOMe) or Acid (e.g., H₂SO₄)Milder conditions; equilibrium driven by byproduct removal.

Nucleophilic Substitution Approaches Utilizing Cyanoacetic Acid Derivatives

A highly effective method for forming the cyanomethyl ester bond is through a nucleophilic substitution (Sₙ2) reaction. This pathway involves the carboxylate anion of 3-(furan-2-yl)prop-2-enoic acid acting as a nucleophile and attacking an electrophilic cyanomethyl species. The most common electrophile for this purpose is chloroacetonitrile (B46850) (ClCH₂CN).

The process begins with the deprotonation of 3-(furan-2-yl)prop-2-enoic acid using a non-nucleophilic base, such as potassium carbonate or triethylamine, to form the corresponding carboxylate salt. This salt is then reacted with chloroacetonitrile. The carboxylate anion displaces the chloride leaving group, forming the desired cyanomethyl ester. This method is widely used due to its efficiency and the commercial availability of chloroacetonitrile.

Reaction Scheme: Furan-CH=CH-COOH + Base → Furan-CH=CH-COO⁻ Furan-CH=CH-COO⁻ + ClCH₂CN → Furan-CH=CH-COOCH₂CN + Cl⁻

Environmentally Benign and Catalytic Methods for Cyanomethyl Ester Synthesis

In recent years, a focus on green chemistry has led to the development of more environmentally friendly synthetic methods. For cyanomethyl ester synthesis, this includes the use of less hazardous solvents and the development of novel catalytic systems. For instance, protocols have been developed that utilize acetonitrile (B52724) as a greener solvent alternative to traditional chlorinated solvents for esterification reactions. damascusuniversity.edu.sy

Furthermore, advanced catalytic approaches are being explored. Transition-metal-free methods, which avoid the use of potentially toxic and expensive heavy metals, represent a significant advancement. Photocatalysis, using visible light to drive chemical reactions, also offers a mild and sustainable alternative to traditional heating for cyanomethylation processes. These emerging techniques aim to reduce waste, energy consumption, and the use of hazardous materials.

Construction of the 3-(furan-2-yl)prop-2-enoate Backbone

The synthesis of the core structure, which features a furan (B31954) ring conjugated to a prop-2-enoate system, relies on classic carbon-carbon bond-forming reactions. These methods typically start with furan-2-carbaldehyde, a readily available platform chemical derived from biomass.

Condensation Reactions Involving Furan-2-carbaldehyde and Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a cornerstone reaction for this synthetic step. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). scielo.org.mxmdpi.com

To construct the 3-(furan-2-yl)prop-2-enoate backbone, furan-2-carbaldehyde is reacted with an active methylene compound like ethyl cyanoacetate (B8463686) in the presence of a basic catalyst. organic-chemistry.org Catalysts such as piperidine (B6355638), amines, or ionic liquids like diisopropylethylammonium acetate (B1210297) (DIPEAc) are commonly employed. organic-chemistry.org This reaction directly yields a precursor, ethyl 2-cyano-3-(furan-2-yl)acrylate, in high yields. organic-chemistry.org A subsequent hydrolysis and decarboxylation step would be required to obtain the 3-(furan-2-yl)prop-2-enoate structure.

Active Methylene Compound Catalyst Product Yield Reference
Ethyl cyanoacetateDIPEAcEthyl 2-cyano-3-(furan-2-yl)acrylate90% organic-chemistry.org
2-CyanoacetamideBiogenic Carbonate2-Cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylamide71% wikipedia.org

Olefination Reactions for α,β-Unsaturated Furan Structures

Alternative and powerful methods for forming the carbon-carbon double bond are olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgadichemistry.com These reactions provide excellent control over the location of the newly formed double bond.

Wittig Reaction : This reaction involves the treatment of an aldehyde, in this case, furan-2-carbaldehyde, with a phosphorus ylide (a Wittig reagent). organic-chemistry.orgrsc.org To obtain the desired acrylate (B77674), a stabilized ylide such as (triphenylphosphoranylidene)acetate would be used. Stabilized ylides are known to predominantly form the thermodynamically more stable (E)-alkene, which is desirable for this structure. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction : A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester (e.g., triethyl phosphonoacetate) with a base. adichemistry.com These carbanions are more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes like furan-2-carbaldehyde. adichemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup. The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-isomer of the α,β-unsaturated ester. Research has shown the successful synthesis of ethyl (E)-3-(furan-2-yl)acrylate in 93% yield using the HWE reaction.

Method Reagents Key Features
Wittig Reaction Furan-2-carbaldehyde + Stabilized Phosphorus YlideForms C=C bond; (E)-selective with stabilized ylides.
HWE Reaction Furan-2-carbaldehyde + Phosphonate Carbanion (from Triethyl phosphonoacetate)High (E)-selectivity; easy removal of byproducts; high yields.

Derivatization from Furan-Substituted Propenoic Acids

A primary and well-established method for synthesizing esters of 3-(furan-2-yl)propenoic acid involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

The initial step is the synthesis of 3-(furan-2-yl)propenoic acid. This is commonly achieved through the condensation reaction of furan-2-carbaldehyde (also known as furfural) with malonic acid. nih.govmdpi.com This reaction is typically carried out in the presence of a base, such as pyridine, with a catalytic amount of piperidine. mdpi.com The mixture is heated to drive the reaction to completion, followed by acidification to precipitate the desired 3-(furan-2-yl)propenoic acid. mdpi.com

The subsequent step is the esterification of the synthesized 3-(furan-2-yl)propenoic acid to yield the target compound, Cyanomethyl 3-(furan-2-yl)prop-2-enoate. While direct literature for the synthesis of the cyanomethyl ester is not prevalent, the synthesis of other esters, such as methyl esters, is well-documented. nih.gov This esterification can be achieved by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. nih.gov For the synthesis of this compound, this would involve the esterification of 3-(furan-2-yl)propenoic acid with chloroacetonitrile or a similar cyanomethylating agent.

An alternative, more direct route to a similar class of compounds involves the Knoevenagel condensation of furan-2-carbaldehyde with an active methylene compound that already contains the desired ester functionality. For instance, the synthesis of ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate is achieved by the reaction of furfural (B47365) with ethyl cyanoacetate in the presence of a catalytic amount of piperidine in ethanol. isaac-scientific.com This suggests that this compound could potentially be synthesized in a one-pot reaction by condensing furfural with cyanomethyl cyanoacetate.

Table 1: Key Reactions in the Derivatization of Furan-Substituted Propenoic Acids

Reaction Step Reactants Reagents/Conditions Product
Acid SynthesisFuran-2-carbaldehyde, Malonic acidPyridine, Piperidine, Heat3-(Furan-2-yl)propenoic acid
Esterification3-(Furan-2-yl)propenoic acid, ChloroacetonitrileAcid catalystThis compound
Direct CondensationFuran-2-carbaldehyde, Cyanomethyl cyanoacetatePiperidine, EthanolThis compound

Convergent and Divergent Synthetic Strategies

The principles of convergent and divergent synthesis can be strategically applied to the production of this compound and its analogues. researchgate.net

A divergent synthesis approach would utilize a common intermediate to generate a library of related compounds. researchgate.net In this context, 3-(furan-2-yl)propenoic acid serves as an excellent divergent point. Once synthesized in a larger batch, it can be reacted with a variety of alcohols or alkylating agents to produce a diverse range of esters, including the target this compound. This strategy is efficient for exploring structure-activity relationships by systematically modifying the ester group.

Table 2: Comparison of Synthetic Strategies

Strategy Description Application to this compound
Divergent A common intermediate is used to create a variety of products. researchgate.netSynthesis of 3-(furan-2-yl)propenoic acid, followed by esterification with different alcohols.
Convergent Separate fragments of the molecule are synthesized and then joined together. researchgate.netIndependent synthesis of a furan derivative and a cyanomethyl prop-2-enoate precursor, followed by a coupling reaction.

Reaction Mechanisms and Chemical Transformations

Reactivity Governed by the Cyanomethyl Ester Group

The cyanomethyl ester portion of the molecule contains two primary sites for reaction: the cyano nitrile group and the ester carbonyl carbon.

The cyano group (C≡N) possesses a polarized triple bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This intrinsic reactivity allows the nitrile to participate in a variety of addition reactions. While the nitrogen atom has a lone pair of electrons, its reactivity as a nucleophile is generally weak. The electrophilic carbon can react with strong nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, or undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or amide.

The carbon atom of the ester carbonyl group (C=O) is inherently electrophilic. This is due to the significant difference in electronegativity between carbon and oxygen, which results in a polarized bond with a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarization makes the carbonyl carbon an attractive site for nucleophilic attack. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. The presence of the electron-withdrawing cyanomethyl group further enhances the electrophilicity of the carbonyl carbon, making cyanomethyl esters effective acylating agents.

Reactivity of the 3-(furan-2-yl)prop-2-enoate Moiety

The conjugated system formed by the furan (B31954) ring, the carbon-carbon double bond, and the ester group is a key site of reactivity, particularly for electrophilic addition reactions.

A significant transformation for 3-(furan-2-yl)propenoic acid derivatives is the hydroarylation of the carbon-carbon double bond. nih.gov This reaction involves the addition of an aromatic ring (arene) across the double bond and can be catalyzed by strong acids. nih.gov The activation of the molecule by an acid catalyst renders the double bond highly electrophilic and ready to be attacked by the electron-rich arene. nih.gov

The use of Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), provides a method for "superelectrophilic activation". nih.gov In these reactions, it is proposed that the substrate undergoes O,C-diprotonation, where both the furan ring oxygen and the ester carbonyl oxygen are protonated. nih.gov This creates a highly reactive dicationic species, or superelectrophile. nih.gov This potent electrophile can then react even with weakly nucleophilic arenes in a Friedel-Crafts-type mechanism to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.gov The reaction of a representative methyl ester with various arenes in TfOH demonstrates the scope of this transformation. nih.gov

Hydroarylation of Methyl 3-(furan-2-yl)prop-2-enoate with Arenes in TfOH
AreneProductYield (%)
BenzeneMethyl 3-phenyl-3-(furan-2-yl)propanoate81
Toluene (B28343)Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate85
p-XyleneMethyl 3-(2,5-dimethylphenyl)-3-(furan-2-yl)propanoate89
AnisoleMixture of ortho- and para-isomers88
DureneMixture of isomers83

Lewis acids, such as aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), are also effective catalysts for the hydroarylation of 3-(furan-2-yl)propenoic acid and its esters. nih.gov The Lewis acid coordinates with the lone pair of electrons on the carbonyl oxygen. This coordination enhances the electron-withdrawing nature of the ester group, which in turn increases the electrophilicity of the carbon-carbon double bond, facilitating the nucleophilic attack by an arene. nih.gov Comparative studies have shown that while Lewis acids can effectively promote the reaction, Brønsted superacids may lead to higher yields in certain cases. nih.gov For instance, the reaction of methyl 3-(furan-2-yl)prop-2-enoate with toluene yielded 85% of the product with TfOH, whereas the yield with AlCl₃ was 72%. nih.gov

Comparison of Catalysts for Hydroarylation of 3-(furan-2-yl)propenoic acid with Benzene nih.gov
EntryCatalystEquivalentsTime (h)Yield (%)
1CF₃SO₃H (TfOH)10255
2H₂SO₄52425
3AlCl₃3165
4AlCl₃3447
5FeCl₃324No reaction
6AlBr₃3163

Electrophilic Activation and Hydroarylation of the Carbon-Carbon Double Bond

Carbocationic Intermediates and Superelectrophilic Activation

The reactivity of Cyanomethyl 3-(furan-2-yl)prop-2-enoate and its structural analogs, such as 3-(furan-2-yl)propenoic acids and their esters, is significantly enhanced in the presence of Brønsted superacids like trifluoromethanesulfonic acid (TfOH). nih.govnih.gov Under these conditions, the molecule undergoes superelectrophilic activation. This process involves the protonation of both the carbonyl oxygen of the ester and a carbon atom on the furan ring, leading to the formation of highly reactive O,C-diprotonated dications. nih.gov These species act as potent electrophiles.

The formation of these carbocationic intermediates is the crucial step for subsequent reactions, such as the hydroarylation of the carbon-carbon double bond. nih.gov In this transformation, the superelectrophilically activated furan derivative can react with arenes, where the aromatic compound attacks the electron-deficient double bond, leading to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govresearchgate.net The reaction proceeds through these dicationic intermediates, which possess a significantly higher electrophilicity compared to the mono-protonated forms, thus enabling reactions with otherwise unreactive nucleophiles. nih.gov DFT calculations have been employed to study these cationic intermediates, estimating their electrophilic properties and the thermodynamics of their formation. nih.gov

The table below summarizes the hydroarylation of a methyl ester analog of the title compound with various arenes in the presence of TfOH, illustrating the synthetic utility of this superelectrophilic activation.

AreneProductYield (%)Conditions
BenzeneMethyl 3-phenyl-3-(furan-2-yl)propanoate85TfOH, 0 °C, 2 h
TolueneMethyl 3-(furan-2-yl)-3-(p-tolyl)propanoate92TfOH, 0 °C, 2 h
m-XyleneMethyl 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoate95TfOH, 0 °C, 2 h
AnisoleMixture of ortho/para isomers88TfOH, 0 °C, 2 h

Cycloaddition Reactions of the Furan Ring and Alkenyl System

[3+2] Dipolar Cycloadditions

The furan ring, a key structural component of this compound, can participate as a 2π component in [3+2] cycloaddition reactions. While direct studies on the title compound are limited, the reactivity of analogous furan-containing structures provides significant insight. For instance, furan-imine oxides have been shown to react with dipolarophiles like styrene (B11656) in [3+2] cycloadditions to form complex heterocyclic frameworks. rsc.org This type of reaction involves the furan moiety reacting with a 1,3-dipole, leading to the dearomatization of the furan ring and the formation of a five-membered ring adduct. researchgate.net Such transformations highlight the potential of the furan ring within this compound to engage in similar cycloadditions, providing pathways to novel polycyclic structures. The efficiency and selectivity of these reactions can be influenced by catalysts and the electronic nature of the reactants. acs.org

Diels-Alder and Inverse Electron Demand Diels-Alder Reactions

The furan ring inherently functions as a diene in [4+2] Diels-Alder cycloadditions. quora.com However, its aromatic character results in lower reactivity compared to non-aromatic dienes like cyclopentadiene, and the resulting cycloadducts can undergo facile retro-Diels-Alder reactions. nih.govuliege.be The presence of the electron-withdrawing 3-(cyanomethyl)prop-2-enoate substituent deactivates the furan ring towards standard Diels-Alder reactions with electron-deficient dienophiles. rsc.org This deactivation stems from the lowering of the Highest Occupied Molecular Orbital (HOMO) energy of the furan diene. nih.gov

Conversely, this electronic modification makes this compound a suitable candidate for Inverse Electron Demand Diels-Alder (IEDDA) reactions. wikipedia.org In an IEDDA reaction, the electron-poor diene (in this case, the substituted furan system) reacts with an electron-rich dienophile (e.g., vinyl ethers, enamines). wikipedia.orgnih.gov This reaction is controlled by the interaction between the Lowest Unoccupied Molecular Orbital of the diene (LUMOdiene) and the HOMO of the dienophile (HOMOdienophile). wikipedia.org The electron-withdrawing substituent lowers the LUMO energy of the furan system, facilitating the cycloaddition with an appropriate electron-rich partner. These reactions are valuable for constructing highly substituted heterocyclic and carbocyclic systems. nih.gov

The table below contrasts the expected reactivity of the furan moiety in standard vs. inverse electron demand Diels-Alder reactions.

Reaction TypeDienophile TypeControlling OrbitalsExpected Reactivity of Title Compound
Normal Demand Diels-AlderElectron-Poor (e.g., Maleic Anhydride)HOMOdiene - LUMOdienophileLow / Unfavorable
Inverse Electron Demand Diels-AlderElectron-Rich (e.g., Ethyl Vinyl Ether)LUMOdiene - HOMOdienophileFavorable

Radical Reactions and Cyanomethyl Radical Involvement

The cyanomethyl ester moiety introduces the possibility of radical-based transformations. The cyanomethyl radical (•CH₂CN) is a known chemical intermediate that can be generated from various precursors, including acetonitrile (B52724), through hydrogen abstraction by potent radicals formed from initiators like tert-butyl peroxybenzoate (TBPB). encyclopedia.pubrsc.org

Two primary radical pathways can be envisioned for this compound:

Reaction with external radicals: An externally generated radical could add to the carbon-carbon double bond or the furan ring of the molecule.

Involvement of the cyanomethyl group: Under thermal or photochemical conditions, homolytic cleavage of the ester C-O bond could potentially release a cyanomethyl radical. This electrophilic radical can then participate in various reactions, such as addition to electron-rich alkenes or aromatic systems. rsc.orgnih.gov Studies have shown that the cyanomethyl radical readily adds to double bonds and can initiate cyclization cascades. rsc.orgacs.org The addition of a cyanomethyl radical to an alkyne, for instance, produces an alkenyl radical intermediate which can undergo further transformations. rsc.org While mechanistically plausible, the direct involvement of the cyanomethyl group from the ester requires specific conditions to induce bond cleavage.

Intramolecular Rearrangements and Ring-Closing Processes

Molecules containing both a furan ring and a reactive side chain, like this compound, possess the potential for intramolecular rearrangements and cyclizations. Although direct evidence for the title compound is not available, related structures demonstrate this capacity. For example, derivatives of 3-(furan-2-yl)propanones can undergo oxidative dearomatization of the furan ring, followed by an unusual intramolecular cyclization of the resulting intermediate to form new cyclic products. nih.govresearchgate.net

Furthermore, intramolecular Wittig-type reactions have been used to synthesize highly functionalized furans, demonstrating a powerful ring-closing strategy where a phosphorus ylide intermediate, generated within the molecule, reacts to form the furan ring. organic-chemistry.org These examples suggest that under appropriate synthetic conditions—potentially involving initial modification or activation of either the furan ring or the propenoate side chain—this compound could serve as a precursor for intramolecular ring-closing processes to generate more complex polycyclic systems.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

No published data are available for the ¹H NMR, ¹³C NMR, or two-dimensional NMR analysis of Cyanomethyl 3-(furan-2-yl)prop-2-enoate. Such data would be essential for confirming the connectivity of atoms and the stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed proton chemical shifts (δ), coupling constants (J), and signal multiplicities are not documented.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic chemical shifts for the carbon atoms within the furan (B31954) ring, the acrylate (B77674) backbone, the cyanomethyl group, and the nitrile carbon are not reported.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Correlations between protons and carbons (HSQC, HMBC) and through-space proton interactions (NOESY), which would definitively establish the molecular structure, have not been reported.

Conformational Studies via NMR

There are no known NMR studies investigating the conformational preferences of the molecule in solution.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

The specific infrared absorption frequencies corresponding to the C=O (ester), C=C (alkene), C-O (ether and ester), and C≡N (nitrile) functional groups of this compound are not available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

The experimentally determined accurate mass of the molecular ion, which would confirm the elemental composition of this compound, has not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic structure of the compound, particularly the extent of conjugation.

For furan-containing compounds, the UV-Vis spectrum is influenced by the π-electron system of the furan ring and any conjugated side chains. In derivatives of 3-(furan-2-yl)prop-2-enoate, electronic transitions such as π → π* are expected. The position of the maximum absorption wavelength (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

While the UV-Vis spectroscopic data for the closely related compound, (E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate, shows a maximum absorption at 339 nm, specific experimental UV-Vis data for this compound is not available in the reviewed scientific literature. mdpi.com Therefore, a detailed analysis of its electronic transitions based on experimental findings cannot be provided at this time.

Table 1: Illustrative UV-Vis Absorption Data for a Related Furan Acrylate Derivative

Compoundλmax (nm)Solvent
(E,Z)-2-ethylhexyl 2-cyano-3-(furan-2-yl)acrylate339Not Specified

Note: This data is for a structurally similar compound and is provided for illustrative purposes only. The λmax of this compound may differ.

X-ray Diffraction Analysis for Crystalline Structures

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method provides detailed information about the crystal system, space group, unit cell dimensions, bond lengths, and bond angles, which are fundamental to understanding the three-dimensional structure of a molecule and its packing in the solid state.

The crystalline structure of furan-containing compounds can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking. A detailed X-ray diffraction analysis would reveal the conformation of the this compound molecule and how these molecules arrange themselves in a crystal lattice.

Although detailed crystallographic data is available for the related compound (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate, a thorough search of the scientific literature did not yield specific X-ray diffraction data for this compound. Consequently, a definitive description of its crystalline structure, including its crystal system and unit cell parameters, cannot be presented.

Table 2: Crystal Data for a Structurally Related Furan Acrylate Derivative

Parameter(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate
Chemical Formula C10H9NO3
Crystal System Monoclinic
Space Group P21/n
a (Å) 4.6611 (2)
b (Å) 19.8907 (9)
c (Å) 20.9081 (9)
β (°) 91.988 (4)
Volume (ų) 1937.28 (15)
Z 8

Note: This data pertains to a different ester of 3-(furan-2-yl)acrylic acid and is shown for comparative context only. The crystal structure of this compound is expected to be different.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed to model the electronic structure and reactivity of organic molecules like those containing the furan (B31954) acrylate (B77674) core. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy.

In studies of analogous compounds, such as (E)-3-(Furan-2-yl)-1-phenylprop-2-en-1-one, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set has been effectively used. researchgate.net This level of theory is well-suited for determining key electronic and structural properties. For Cyanomethyl 3-(furan-2-yl)prop-2-enoate, this approach can elucidate its fundamental characteristics.

A foundational step in any computational analysis is geometric optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. For the related compound 3-furan-2-yl-4-phenyl-butyric acid, DFT calculations using the B3LYP method and 6-311++G(d,p) basis set were employed to determine ideal molecular geometry, including bond lengths and angles. A similar optimization for this compound would reveal the planarity of the furan-acrylate system and the conformational preferences of the cyanomethyl group.

Following optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared and Raman spectra. This allows for a direct comparison between theoretical predictions and experimental spectroscopic data, aiding in structural confirmation.

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. For reactions involving 3-(furan-2-yl)propenoic acids and their esters, DFT calculations have been used to model the reaction intermediates. mdpi.comnih.gov For instance, in superacid-catalyzed hydroarylation reactions, DFT was used to calculate the structures and stability (Gibbs energies) of O,C-diprotonated intermediates, identifying them as the reactive electrophilic species. mdpi.comnih.gov

This methodology can be applied to understand the reactivity of this compound in various transformations, such as cycloadditions or nucleophilic additions. By mapping the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate. Analyzing the geometry and energy of the transition state provides critical insights into the reaction's feasibility and kinetics. For acrylate systems in general, computational studies have been used to evaluate different cycloaddition pathways, such as the Diels-Alder and Flory mechanisms, to determine the most likely route for thermal self-initiation reactions. upenn.edu

Computational methods are frequently used to predict and help interpret spectroscopic data. DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. For the related chalcone, (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, calculated NMR values showed good agreement with experimental data. researchgate.net This predictive power is crucial for confirming the structure of newly synthesized compounds like this compound and for assigning specific signals in complex spectra. The theoretical prediction of vibrational spectra (IR and Raman) also aids in the detailed assignment of experimental absorption bands to specific molecular motions.

High-Level Ab Initio Methods (e.g., Coupled-Cluster Singles and Doubles with Perturbative Triples) for Energetic Refinement

While DFT is a versatile tool, for highly accurate energy calculations, more rigorous ab initio methods are often employed. Coupled-Cluster theory, particularly the CCSD(T) method (Coupled-Cluster Singles and Doubles with perturbative Triples), is considered a "gold standard" in quantum chemistry for its ability to provide very accurate energies for small to medium-sized molecules.

Although computationally expensive, CCSD(T) is invaluable for refining the energies of stationary points (reactants, products, and transition states) that have been initially located using DFT. This "single-point" energy correction on a DFT-optimized geometry provides a more reliable prediction of reaction barriers and thermochemistry. This approach is essential for gaining a quantitative understanding of reaction kinetics and equilibria, which is fundamental to controlling chemical processes. pku.edu.cn

Analysis of Molecular Orbitals and Electron Density (e.g., Molecular Electron Density Theory, Frontier Molecular Orbital Theory)

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals govern how a molecule will interact with others.

For furan-containing systems, FMO analysis is common. researchgate.netmalayajournal.org The HOMO is typically distributed across the π-system of the furan ring and the acrylate double bond, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, identifies the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

The table below shows representative HOMO-LUMO energy data calculated for related furan derivatives using DFT, illustrating the typical energy ranges.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
(E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-oneB3LYP/6-311++G(d,p)-6.12-2.233.89
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazoleB3LYP/6-31G(d,p)-5.28-1.274.01

This table presents data from closely related compounds to illustrate the application of FMO theory. Data sourced from references researchgate.net and malayajournal.org.

Molecular Electron Density Theory (MEDT) offers a more comprehensive model, analyzing the changes in electron density along a reaction pathway to understand the nature of bond formation. nih.gov An MEDT study on the reaction between 2-methoxyfuran (B1219529) and a nitroalkene showed that the reaction proceeds through zwitterionic intermediates, a mechanism fundamentally different from the previously assumed Diels-Alder pathway. nih.gov This highlights the power of electron density analysis in revealing detailed reaction mechanisms.

Reaction Mechanism Elucidation through Computational Simulations

By integrating the techniques described above—geometric optimization, transition state analysis, and electron density studies—computational simulations can provide a complete narrative of a reaction mechanism. For the reactions of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations were used to construct a plausible mechanism for their reaction with arenes in a superacid medium. mdpi.com The calculations supported a mechanism involving the formation of key dicationic intermediates that act as the primary electrophiles. mdpi.comnih.gov

For this compound, similar computational simulations could be used to investigate its behavior in important reactions like polymerization or cycloadditions. For example, theoretical studies on the thermal self-initiation of acrylates have successfully distinguished between competing mechanisms (such as the Mayo and Flory mechanisms) by calculating the activation barriers for the key steps, providing clarity that would be difficult to achieve through experiment alone. upenn.edu Such simulations provide a molecular-level understanding that is crucial for designing new synthetic routes and controlling reaction outcomes.

Academic and Research Applications

Role as a Key Intermediate in the Synthesis of Diverse Organic Molecules

The compound serves as a linchpin in multi-step synthetic pathways, providing a scaffold upon which greater molecular complexity can be built. The furan (B31954) moiety, derived from renewable biomass sources like furfural (B47365), positions it as a key player in sustainable chemistry. nih.gov The electron-withdrawing nature of the cyano and ester groups activates the carbon-carbon double bond, making it susceptible to a variety of nucleophilic addition reactions.

The furan nucleus is a structural motif found in numerous pharmaceuticals. nih.gov Furan-containing compounds are integral to drugs such as the anti-ulcer agent Ranitidine and the HIV protease inhibitor Darunavir. nih.gov While direct evidence of Cyanomethyl 3-(furan-2-yl)prop-2-enoate's use in the synthesis of specific commercial drugs is not prevalent in publicly accessible literature, its structural alerts—the furan ring and the reactive acrylate (B77674) system—make it a highly plausible precursor for novel pharmaceutical candidates. For instance, related 2-cyanoacrylamides have been investigated for their potential in chemotherapy. The synthesis of chiral alcohols, which are crucial pharmaceutical intermediates, can be approached through the stereoselective reduction of α,β-unsaturated esters like cyanoacrylates. dntb.gov.ua

Pharmaceutical Precursor Application Relevant Functional Groups Example of Related Drug Class
Synthesis of Furan-Containing ScaffoldsFuran Ring, Activated Double BondAntivirals, Anti-ulcer Agents
Michael Addition Acceptor for Drug SynthesisCyanoacrylate SystemChemotherapeutic Agents
Precursor to Chiral AlcoholsEster, AlkeneVarious Pharmaceutical Intermediates

The field of agrochemicals has seen significant exploration of compounds containing the 2-cyanoacrylate moiety. These compounds are known to exhibit a range of biological activities, including herbicidal and fungicidal properties. nih.govacs.org Research has been conducted on the synthesis of novel dithiolo[3,4-b]pyridine-5-carboxylates, which have shown potential as herbicide safeners, using 3-aryl-2-cyanoacrylates as starting materials. researchgate.net However, the high reactivity of the furan ring in 2-cyano-3-(furan-2-yl)acrylates can sometimes lead to instability and the formation of complex mixtures in certain nucleophilic reaction conditions. researchgate.netnih.gov Despite this, the structural class is of continued interest. For example, (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile has been identified as a potent urease inhibitor with potential fungicidal activity. tandfonline.com

Agrochemical Application Observed Activity in Related Compounds Synthetic Challenge
Herbicide DevelopmentHerbicidal activity against various weedsFuran ring instability in some reactions researchgate.netnih.gov
Fungicide DevelopmentAntifungal activity, Myosin-5 inhibition acs.orgPotential for side reactions
Urease InhibitionPotent inhibition by related structures tandfonline.comN/A

Furan-based compounds are recognized as valuable renewable building blocks for polymers. The furan ring can participate in Diels-Alder reactions, allowing for the creation of thermoreversible crosslinked polymers with self-healing properties. While research has focused on other furan-containing monomers, the acrylate functionality in this compound makes it a candidate for radical polymerization. However, the inherent reactivity of the furan ring and the cyanoacrylate system can present challenges in controlling polymerization processes. The development of furan-based curable compounds, often as alternatives to petroleum-derived materials, is an active area of research.

Contribution to Fundamental Organic Reaction Development

The unique electronic and structural features of this compound make it a useful substrate for exploring and developing new synthetic methodologies.

The synthesis of 2-cyanoacrylates often involves the Knoevenagel condensation, and various catalytic systems have been developed to improve the efficiency and selectivity of this transformation. Phosphine-catalyzed Knoevenagel condensations, for example, have proven effective for the synthesis of α-cyanoacrylates. researchgate.net The reactivity of the furan ring and the acrylate system also makes it a suitable substrate for testing new catalytic cycles, such as those involving biocatalysis for stereoselective reductions or novel cyclization reactions to form other heterocyclic systems. researchgate.netresearchgate.net

The activated double bond in this compound is an excellent Michael acceptor. This allows for the stereoselective addition of nucleophiles, a cornerstone of modern asymmetric synthesis. Research into the biocatalytic, enantioselective reduction of related 2-cyano-3-(furan-2-yl) acrylamide (B121943) has demonstrated the feasibility of producing chiral compounds with high enantiomeric excess. researchgate.net The development of new chiral catalysts and organocatalysts can be benchmarked using substrates like this, aiming to control the formation of new stereocenters during conjugate addition reactions.

Insights into Furan and Cyano Chemistry Reactivity

This compound is a molecule of significant interest for studying the interplay between the furan ring and the electron-withdrawing cyanomethyl prop-2-enoate group. The reactivity of this compound is largely dictated by the electronic properties of these two key functional moieties.

The furan ring, a five-membered aromatic heterocycle, can participate in various reactions. However, when substituted with the cyanomethyl prop-2-enoate group at the 2-position, its reactivity is significantly modulated. This substituent is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic substitution but activates it for nucleophilic attack, particularly at the 5-position. Research on analogous compounds, such as methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate, demonstrates that the phenylsulphonyl group at the 5-position can be readily displaced by various nucleophiles. researchgate.net This suggests that the cyano-acrylate moiety in this compound likewise facilitates nucleophilic substitution on the furan ring, providing a pathway to functionalize the heterocycle.

Furthermore, the carbon-carbon double bond in the prop-2-enoate chain is highly activated by both the cyano and the ester groups, making it susceptible to a variety of reactions. Studies on similar 3-(furan-2-yl)propenoic acid derivatives show they can undergo hydroarylation of the double bond in the presence of strong acids, affording 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.comresearchgate.net This highlights the electrophilic nature of the double bond, which can react with electron-rich aromatic compounds.

The synthesis of related compounds, such as ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate, is often achieved via the Knoevenagel condensation between a furan-2-carbaldehyde and a cyanoacetate (B8463686) ester. isaac-scientific.com The thermodynamic properties of these molecules have been studied to better understand their stability and formation, which is crucial for optimizing synthesis processes. isaac-scientific.com

Investigations into the oxidative dearomatization of similar furan-containing molecules have revealed pathways to complex cyclic structures. nih.govmdpi.com This type of reactivity demonstrates the potential of the furan ring in this compound to serve as a latent diene or precursor to other functionalized systems in synthetic chemistry.

Future Directions and Interdisciplinary Research Opportunities

The unique chemical reactivity of this compound and its derivatives opens up numerous avenues for future research and interdisciplinary collaboration.

Medicinal Chemistry: Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory properties. isaac-scientific.com Research into 3-aryl-3-(furan-2-yl)propanoic acid derivatives, structurally related to the products of potential reactions of this compound, has shown promising antimicrobial activity against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. Future work could focus on synthesizing a library of derivatives and screening them for various biological activities.

Materials Science: Furan-based compounds derived from biomass are considered important platform chemicals for the synthesis of sustainable polymers and materials. mdpi.comresearchgate.net The reactive nature of this compound, particularly the activated double bond and the furan ring, makes it a candidate for polymerization reactions. It could potentially be used to create novel polymers with unique thermal or optical properties. Interdisciplinary research between organic chemists and materials scientists could explore its use in creating biodegradable plastics, resins, or other advanced materials.

Synthetic Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The furan ring can be transformed into other ring systems, and the cyano-acrylate moiety offers multiple handles for further chemical modification. For instance, the synthesis of furo[2,3-b]pyrroles has been achieved from related 2-azido-3-(3-furyl)propenoate precursors. mdpi.com Future research could explore cycloaddition reactions, tandem reactions, and other synthetic transformations to access novel molecular architectures with potential applications in various fields of chemistry.

Mentioned Compounds

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.